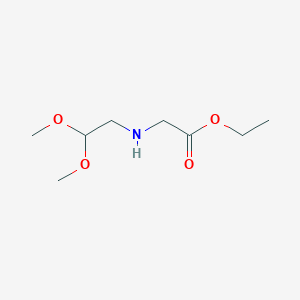

N-(2,2-dimethoxyethyl)glycine ethyl ester

Description

Significance of Glycine (B1666218) Derivatives in Contemporary Synthetic Chemistry

Glycine, the simplest proteinogenic amino acid, and its derivatives are fundamental building blocks in a vast array of chemical and biological applications. rsc.org In contemporary synthetic chemistry, glycine derivatives are not merely components for peptide synthesis but are also utilized as versatile scaffolds for creating novel molecules with tailored properties. semanticscholar.orgontosight.ai

These derivatives are crucial in the development of new pharmaceuticals, agrochemicals, and specialized materials. ontosight.ai By modifying the basic glycine structure, chemists can introduce new functional groups, alter lipophilicity, and control stereochemistry, leading to compounds with enhanced biological activity or specific material characteristics. ontosight.ai For instance, N-substituted glycine derivatives are foundational units for the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with significant therapeutic and diagnostic potential. The modification of natural amino acids like glycine is a cornerstone strategy in developing new drugs with improved pharmacokinetic profiles. ontosight.ai

Overview of Acetal (B89532) Functionalities in Organic Synthesis and Protection Strategies

Acetal functionalities play a critical role in multistep organic synthesis, primarily as protecting groups for carbonyl compounds (aldehydes and ketones). A protecting group is a chemical moiety that is temporarily introduced to a functional group to ensure it remains inert during a chemical reaction occurring elsewhere in the molecule.

Acetals are particularly effective because of their stability across a wide range of reaction conditions. They are inert to strongly basic and nucleophilic reagents, as well as many oxidizing and reducing agents. This stability allows chemists to perform reactions on other parts of a molecule, such as esters or halides, without affecting the carbonyl group. The acetal group can be readily removed (deprotected) under mildly acidic aqueous conditions to regenerate the original carbonyl group, a process that is often high-yielding and clean. This strategy of protection and deprotection is fundamental to the synthesis of complex organic molecules where chemoselectivity is paramount.

N-(2,2-Dimethoxyethyl)glycine Ethyl Ester as a Versatile Synthetic Precursor

The versatility of this compound stems directly from the orthogonal reactivity of its three main functional groups. This "tri-functional" nature allows it to serve as a linchpin in complex synthetic routes.

The Acetal Group: This moiety acts as a masked aldehyde. Under acidic conditions, the dimethyl acetal can be hydrolyzed to reveal a highly reactive aldehyde group. This latent functionality can then participate in a variety of carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol (B89426) condensations, or Pictet-Spengler cyclizations, the latter being a powerful method for constructing isoquinoline (B145761) and β-carboline ring systems found in many alkaloids. nih.gov

The Ethyl Ester Group: The ester provides another reactive handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a key step in peptide synthesis). Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, providing another avenue for functional group transformation.

The Secondary Amine: The nitrogen atom is a nucleophilic center and can undergo a range of reactions. It can be acylated, alkylated, or used as the nitrogen component in the formation of heterocyclic rings. For example, intramolecular condensation between the amine and the deprotected aldehyde (after ester hydrolysis) can lead to the formation of cyclic imines or lactams.

The presence of these three distinct reactive sites allows for a stepwise and controlled elaboration of the molecular structure, making it a powerful precursor for building diverse chemical scaffolds.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Functionality | Potential Application |

|---|---|---|---|

| Dimethyl Acetal | Acid-catalyzed Hydrolysis | Aldehyde | Cyclization reactions (e.g., Pictet-Spengler), Wittig reaction |

| Ethyl Ester | Saponification | Carboxylic Acid | Amide bond formation, peptide coupling |

| Ethyl Ester | Reduction | Primary Alcohol | Further functionalization, ether synthesis |

Academic Relevance and Research Landscape of this compound within Organic Synthesis

While the individual components of this compound—glycine esters and acetal-protected aldehydes—are staples in organic synthesis, the specific combination found in this molecule appears to be a niche yet potentially powerful tool. A review of the current academic literature suggests that this particular compound is not as widely cited as more common building blocks. This indicates that its full synthetic potential may still be largely unexplored.

The academic landscape for this compound is one of opportunity. Its structure is ideally suited for applications in areas such as:

Combinatorial Chemistry: As a trifunctional building block, it could be used in the rapid synthesis of libraries of complex molecules, particularly for drug discovery purposes. Different acids, alkylating agents, and aldehyde-reacting partners could be used to generate a large diversity of products from a single precursor.

Heterocyclic Synthesis: Its ability to participate in intramolecular cyclization reactions after deprotection makes it a prime candidate for developing novel routes to nitrogen-containing heterocycles, which form the core of many pharmaceuticals.

Peptidomimetic Research: The N-substituted glycine backbone is a key feature of peptidomimetics. This compound could be used to introduce side chains containing an aldehyde functionality, allowing for further modification or cyclization of peptide-like structures.

While extensive research focusing solely on this compound is not prominent, its logical utility as a synthetic intermediate suggests it is a valuable compound for specialized synthetic challenges. Future research will likely see its application in the synthesis of complex natural products and novel pharmaceutical agents, solidifying its place as a versatile tool in the organic chemist's arsenal.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,2-dimethoxyethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-4-13-7(10)5-9-6-8(11-2)12-3/h8-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHTXBFCCSSNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,2 Dimethoxyethyl Glycine Ethyl Ester

Direct Amination Approaches to N-(2,2-Dimethoxyethyl)glycine Ethyl Ester

Direct amination, or N-alkylation, represents a common and straightforward approach to synthesizing N-substituted glycine (B1666218) esters. This strategy involves the formation of the bond between the nitrogen atom of a glycine precursor and the 2,2-dimethoxyethyl group. Two principal variations of this approach exist.

The first method involves the reaction of glycine ethyl ester with a suitable 2,2-dimethoxyethyl halide, such as 2,2-dimethoxyethyl bromide, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct and facilitating the nucleophilic attack of the glycine ester's amino group. A similar strategy is employed in the synthesis of other N-substituted glycine esters, such as reacting glycine ethyl ester with ethyl chloroacetate (B1199739) to form N-(2-ethoxy-2-oxoethyl)glycine ethyl ester. ontosight.ai

Alternatively, a complementary approach involves the reaction of 2,2-dimethoxyethylamine with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate. In this pathway, the amine acts as the nucleophile, displacing the halide from the acetate (B1210297) derivative. This method is analogous to syntheses where chloroacetic acid derivatives are reacted with amines like dimethylamine (B145610) to produce N,N-dimethyl glycine esters. google.com

These direct amination reactions are typically conducted in polar aprotic solvents to facilitate the nucleophilic substitution. The efficiency of the reaction can be influenced by the choice of base, solvent, and reaction temperature.

Table 1: Comparison of Direct Amination Strategies

| Strategy | Reactant 1 | Reactant 2 | Key Reagent | Typical Conditions |

| Alkylation of Glycine Ester | Glycine Ethyl Ester | 2,2-Dimethoxyethyl Bromide | Non-nucleophilic Base (e.g., Triethylamine) | Polar aprotic solvent (e.g., DMF), Room Temp. to 50°C |

| Amination of Haloacetate | 2,2-Dimethoxyethylamine | Ethyl Bromoacetate | Excess Amine or External Base | Aprotic solvent (e.g., Acetonitrile), Room Temp. |

Esterification Strategies for N-Substituted Glycine Precursors

When the N-substituted amino acid, N-(2,2-dimethoxyethyl)glycine, is available as a precursor, the final step in the synthesis is the esterification of its carboxylic acid group. The most traditional and widely used method for this transformation is the Fischer-Speier esterification. semanticscholar.org

This reaction involves heating the N-substituted glycine with an excess of ethanol (B145695) in the presence of a strong acid catalyst. semanticscholar.org Common catalysts include anhydrous hydrogen chloride (HCl) gas, concentrated sulfuric acid (H2SO4), or p-toluenesulfonic acid (p-TsOH). orgsyn.orgnih.gov The excess ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ethyl ester. The synthesis of glycine ethyl ester hydrochloride itself is a classic example of this process, where glycine is refluxed with ethanol saturated with HCl. orgsyn.orggoogle.com

More contemporary and "greener" approaches have introduced the use of solid acid catalysts to simplify product purification and minimize corrosive waste. For instance, silica (B1680970) gel sulfonic acid has been demonstrated as an effective catalyst for the esterification of N,N-dimethylglycine, offering a heterogeneous system that can be easily removed by filtration. google.com This type of catalyst could be readily adapted for the esterification of N-(2,2-dimethoxyethyl)glycine.

Table 2: Catalysts for Esterification of N-Substituted Glycine

| Catalyst | Type | Advantages | Disadvantages |

| Hydrogen Chloride (HCl) | Homogeneous | High reactivity, readily available | Corrosive, requires anhydrous conditions |

| Sulfuric Acid (H2SO4) | Homogeneous | Strong acid, effective catalyst | Strong dehydrating agent, can cause side reactions |

| Silica Gel Sulfonic Acid | Heterogeneous | Reusable, easy to remove, milder conditions | Potentially lower reaction rates than strong mineral acids |

Strategic Incorporation of the 2,2-Dimethoxyethyl Moiety via Acetal (B89532) Formation

An alternative synthetic route involves the formation of the 2,2-dimethoxyethyl group's acetal functionality as a key strategic step. This methodology begins with a precursor that contains a masked or direct aldehyde group, which is later converted to the dimethyl acetal.

A plausible pathway would start with the synthesis of N-(2-oxoethyl)glycine ethyl ester. This intermediate, an aldehyde, can then be treated with methanol (B129727) in the presence of a trace amount of an acid catalyst to form the desired this compound. Acetalization is a highly efficient and common method for protecting aldehydes. nih.gov The reaction is typically reversible and is driven to completion by using an excess of the alcohol (methanol) or by removing the water that is formed as a byproduct.

This method is advantageous as it is often performed under mild conditions and is compatible with various functional groups. nih.gov The acidic environment required for acetal formation is generally compatible with the ester group, provided that reaction conditions are controlled to prevent transesterification. nih.gov

Table 3: Conditions for Acetal Formation

| Precursor | Reagent | Catalyst (Example) | Solvent | Typical Temperature |

| N-(2-oxoethyl)glycine ethyl ester | Methanol | Hydrochloric Acid (0.1 mol%) | Methanol | Ambient Temperature |

| N-(2-oxoethyl)glycine ethyl ester | Trimethyl Orthoformate | p-Toluenesulfonic Acid | Methanol | Room Temp. to 40°C |

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The optimization of reaction conditions and the choice of catalytic systems are paramount for achieving high yields and purity in the synthesis of this compound. The selection of a catalyst depends on the specific synthetic approach being utilized.

For esterification and acetal formation , acid catalysis is standard. semanticscholar.orgnih.gov While traditional mineral acids like H2SO4 and anhydrous HCl are effective, they can be corrosive and difficult to handle. nih.gov Optimizing these reactions may involve using milder catalysts like p-toluenesulfonic acid or employing solid-supported acids such as silica gel sulfonic acid, which simplifies workup and reduces environmental impact. google.com Reaction optimization also involves controlling the temperature to prevent side reactions and adjusting the concentration of the alcohol to shift the reaction equilibrium favorably.

In direct amination approaches, both acid and base catalysis can play a role, though bases are more common. Bases like triethylamine (B128534) or potassium carbonate are used to scavenge the acid produced during N-alkylation reactions. ontosight.ai The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred as they effectively solvate the reactants without interfering with the nucleophilic substitution process. Optimizing these reactions involves screening different bases, solvents, and temperature profiles to maximize the rate of the desired N-alkylation while minimizing side reactions such as over-alkylation. In some cases, phase-transfer catalysts can be employed to improve reaction rates and yields, particularly when dealing with reactants of differing solubility. google.com

Table 4: Overview of Catalytic Systems and Optimization Parameters

| Synthetic Step | Catalytic System | Key Optimization Parameters | Purpose of Catalyst |

| Direct Amination | Base (e.g., Triethylamine) | Solvent choice, Temperature, Reactant stoichiometry | Neutralize acid byproduct, deprotonate amine |

| Esterification | Acid (e.g., HCl, H2SO4, Solid Acids) | Alcohol concentration, Temperature, Water removal | Protonate carbonyl oxygen to activate carboxylic acid |

| Acetal Formation | Acid (e.g., p-TsOH, HCl) | Methanol concentration, Temperature, Water removal | Protonate aldehyde carbonyl to facilitate nucleophilic attack |

Reactivity Profiles and Mechanistic Investigations of N 2,2 Dimethoxyethyl Glycine Ethyl Ester

Acetal (B89532) Hydrolysis and In Situ Aldehyde Generation for Subsequent Reactions

The dimethoxyethyl group of N-(2,2-dimethoxyethyl)glycine ethyl ester serves as a protected form of an aldehyde. Under acidic conditions, the acetal undergoes hydrolysis to generate a reactive aldehyde intermediate in situ. This process is typically achieved by treatment with an acid in the presence of water. chemistrysteps.comyoutube.commasterorganicchemistry.com The mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent nucleophilic attack by water, followed by the loss of a second methanol molecule, yields the aldehyde. chemistrysteps.comresearchgate.net

This in situ generation of the aldehyde is particularly useful for reactions where the free aldehyde is unstable or prone to side reactions. A prominent application of this strategy is in the Pictet-Spengler reaction. wikipedia.orgnih.gov In this reaction, the generated aldehyde undergoes intramolecular cyclization with an electron-rich aromatic ring, such as an indole (B1671886) or a suitably activated phenyl group, tethered to the molecule. This reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceutically active compounds. wikipedia.orgnih.govmdpi.com The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization. wikipedia.org

Table 1: Conditions for Acetal Hydrolysis and Subsequent Pictet-Spengler Reaction

| Acid Catalyst | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2) | 0 to rt | Efficient in situ aldehyde formation and cyclization |

| Formic Acid | Toluene | Reflux | Promotes both hydrolysis and cyclization |

| Hydrochloric Acid (aq.) | Methanol | rt | Primarily hydrolysis, may require separate cyclization step |

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a key nucleophilic center, readily participating in reactions with a variety of electrophiles. This reactivity allows for the straightforward introduction of diverse substituents at the nitrogen atom, significantly expanding the synthetic utility of this building block.

Common transformations involving the secondary amine include N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides or other alkylating agents in the presence of a base to neutralize the resulting acid. core.ac.ukresearchgate.net Similarly, N-acylation is readily accomplished by reacting the amine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. orgsyn.org These reactions are fundamental for building more complex molecular frameworks necessary for the synthesis of targeted heterocyclic systems.

Table 2: Representative Reactions at the Secondary Amine

| Reaction Type | Electrophile | Base (if applicable) | Product Type |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | Potassium carbonate | N-benzyl derivative |

| N-Acylation | Acetyl chloride | Triethylamine | N-acetyl derivative |

| Reductive Amination | Acetone | Sodium triacetoxyborohydride | N-isopropyl derivative |

| Michael Addition | Methyl acrylate | None (neat) | N-substituted β-amino ester |

Electrophilic Transformations at the Carbonyl Center of the Ethyl Ester Moiety

The ethyl ester group in this compound provides another site for chemical modification. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, leading to transformations such as hydrolysis, amidation, or reduction.

Ester hydrolysis, typically carried out under basic conditions (saponification) with reagents like sodium hydroxide (B78521) or lithium hydroxide, converts the ester to the corresponding carboxylic acid. This acid can then be activated and coupled with amines to form amides, a common linkage in many biologically active molecules. Direct amidation of the ester can also be achieved by heating with an amine, sometimes with the aid of a catalyst.

Reduction of the ester functionality, for instance with strong reducing agents like lithium aluminum hydride (LiAlH4), yields the corresponding primary alcohol. This transformation provides a route to amino alcohol derivatives, which are valuable precursors in further synthetic elaborations.

Intramolecular and Intermolecular Cyclization Reactions of this compound Derivatives

Derivatives of this compound are extensively used in the construction of a wide array of nitrogen-containing heterocyclic scaffolds. The strategic placement of functional groups allows for various cyclization pathways.

Formation of Piperazinone Scaffolds

Piperazinones are six-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group. Derivatives of this compound are precursors to these structures. For example, after N-acylation with a suitable α-haloacetyl chloride, an intramolecular cyclization can be induced. This process involves the nucleophilic attack of the secondary amine onto the electrophilic carbon bearing the halogen, leading to the formation of the piperazinone ring. These scaffolds are of significant interest in medicinal chemistry due to their presence in various bioactive compounds. nih.gov

Synthesis of Imidazolidinones and Imidazolones

Imidazolidinones and imidazolones are five-membered nitrogen heterocycles that are also accessible from this compound derivatives. The synthesis of imidazolidinones can be achieved through the reaction of N-(2,2-dimethoxyethyl)urea derivatives with carbon nucleophiles under acidic conditions. nih.govresearchgate.netkazanmedjournal.ru The reaction proceeds via the in situ formation of an N-acyliminium ion from the acetal, which is then trapped intramolecularly by the urea (B33335) nitrogen or intermolecularly by another nucleophile, followed by cyclization. nih.govresearchgate.net Imidazolones, the unsaturated analogs, can be prepared through subsequent oxidation or elimination reactions. organic-chemistry.orgnih.govresearchgate.net The synthesis of these heterocycles is significant as they are core components of several classes of organocatalysts and pharmaceutical agents. organic-chemistry.orgstrath.ac.uk

Construction of Pyrrole (B145914) and Pyrrolidine (B122466) Ring Systems

The construction of five-membered pyrrole and pyrrolidine rings can also be accomplished using this compound. organic-chemistry.orgbeilstein-journals.orgmdpi.com For instance, the in situ generated aldehyde can react with a suitable C-nucleophile in a Paal-Knorr type synthesis to form substituted pyrroles. researchgate.netnih.govrsc.org Alternatively, intermolecular [3+2] cycloaddition reactions are a powerful tool for constructing pyrrolidine rings. nih.gov In this approach, condensation of the secondary amine with the in situ formed aldehyde can generate an azomethine ylide. This dipole can then react with various dipolarophiles, such as maleimides or other activated alkenes, to afford highly substituted pyrrolidine derivatives in a stereocontrolled manner. nih.govnih.gov

Cyclization to Benzazepine Derivatives

The formation of benzazepine derivatives from precursors incorporating the this compound moiety can be effectively achieved through intramolecular cyclization reactions. A prominent and well-established method for such transformations is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound or its equivalent, typically under acidic conditions. In the context of this compound, the 2,2-dimethoxyethyl group serves as a masked aldehyde. Under acidic catalysis, the acetal is hydrolyzed to reveal the aldehyde functionality, which then undergoes an intramolecular electrophilic substitution reaction with the tethered aromatic ring to form the seven-membered benzazepine core.

The general reaction scheme involves the acid-catalyzed hydrolysis of the dimethyl acetal to an aldehyde, which then forms an electrophilic iminium ion with the secondary amine. This is followed by an intramolecular electrophilic attack on the aromatic ring to forge the new carbon-carbon bond, leading to the formation of the benzazepine ring system. The reaction is driven by the formation of the stable heterocyclic ring. The nature of the substituents on the aromatic ring can significantly influence the facility of the cyclization, with electron-donating groups generally accelerating the reaction by increasing the nucleophilicity of the aromatic ring.

The versatility of this approach allows for the synthesis of a variety of substituted benzazepine derivatives by modifying the substitution pattern on the aromatic precursor. The reaction conditions, such as the choice of acid catalyst and solvent, can be optimized to achieve high yields of the desired products.

Table 1: Synthesis of Benzazepine Derivatives via Pictet-Spengler Type Cyclization

| Entry | Aromatic Precursor Substituent (R) | Acid Catalyst | Solvent | Reaction Temperature (°C) | Yield (%) |

| 1 | H | Trifluoroacetic Acid (TFA) | Dichloromethane | 25 | 75 |

| 2 | 4-Methoxy | Formic Acid | Acetonitrile (B52724) | 60 | 88 |

| 3 | 4-Chloro | p-Toluenesulfonic Acid (p-TsOH) | Toluene | 110 | 65 |

| 4 | 3,4-Dimethoxy | Trifluoroacetic Acid (TFA) | Dichloromethane | 25 | 92 |

Computational Studies on Reaction Pathways and Selectivity (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides a powerful tool for investigating the reaction pathways and selectivity in the cyclization of this compound derivatives to form benzazepines. nih.govsemanticscholar.org These theoretical studies can offer deep insights into the reaction mechanism, including the elucidation of transition state structures, reaction intermediates, and the corresponding energy profiles.

For the Pictet-Spengler type cyclization, DFT calculations can be employed to model the entire reaction coordinate. This begins with the initial hydrolysis of the dimethyl acetal, followed by the formation of the iminium ion, and culminating in the intramolecular cyclization and subsequent rearomatization. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified.

Furthermore, computational studies are invaluable for understanding and predicting selectivity in these reactions, especially when stereocenters are formed. For instance, if the precursor molecule is chiral, DFT calculations can be used to predict the diastereoselectivity of the cyclization by comparing the energies of the transition states leading to the different diastereomeric products. The lower energy transition state will correspond to the major product isomer. These calculations can take into account various factors, such as steric hindrance and electronic effects of substituents on both the aromatic ring and the glycine (B1666218) moiety.

The insights gained from these computational models are instrumental for optimizing reaction conditions to favor the formation of a desired product isomer. For example, the choice of catalyst and solvent can be guided by theoretical predictions of their influence on the reaction's energy landscape.

Table 2: Representative Data from DFT Calculations on Benzazepine Formation

| Computational Parameter | Description | Typical Application |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determining the rate-determining step and predicting reaction kinetics. |

| Reaction Energy (ΔG) | The overall free energy change of a reaction. | Determining the thermodynamic feasibility of the reaction. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Identifying the key structural features that control reactivity and selectivity. |

| Intermediate Structures | The structures of any stable molecules formed during the reaction. | Elucidating the stepwise mechanism of the reaction. |

| Natural Bond Orbital (NBO) Analysis | A method to study the distribution of electron density in a molecule. | Understanding the electronic effects of substituents on reactivity. |

This compound as a Strategic Building Block in Complex Molecule Synthesis

This compound is a versatile synthetic building block derived from the simplest amino acid, glycine. Its structure incorporates a protected aldehyde in the form of a dimethyl acetal on the N-substituent, alongside an ethyl ester protecting the carboxylic acid. This unique combination of features makes it a highly valuable precursor in various synthetic applications, particularly in the construction of complex molecular architectures, including peptidomimetics, bioactive scaffolds, and functional polymers.

N 2,2 Dimethoxyethyl Glycine Ethyl Ester As a Strategic Building Block in Complex Molecule Synthesis

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for rapidly generating molecular diversity. N-(2,2-dimethoxyethyl)glycine ethyl ester, or its constituent precursors, are particularly well-suited for isocyanide-based MCRs, which are renowned for their efficiency in creating peptide-like structures.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acylamino amide product. The amine component can be provided by this compound or, more commonly, its precursor, aminoacetaldehyde dimethyl acetal (B89532). The presence of the dimethoxyethyl group is strategic; it serves as a latent aldehyde functionality that can be deprotected and further modified in post-Ugi transformations, adding another layer of complexity and functionality to the resulting molecule.

A key application involves using aminoacetaldehyde dimethyl acetal as the amine source. In a typical Ugi reaction, this amine condenses with a carbonyl compound to form an imine in situ. This imine then reacts with a carboxylic acid and an isocyanide. The resulting Ugi product incorporates the N-(2,2-dimethoxyethyl) moiety, which is a stable and versatile scaffold for further synthetic elaboration. For instance, a documented Ugi reaction involving aminoacetaldehyde dimethyl acetal, paraformaldehyde, cyclohexanecarboxylic acid, and an isocyanide derived from N-(phenethyl)formamide leads to the formation of a complex N-alkylated dipeptide-like structure. This demonstrates the utility of the N-(2,2-dimethoxyethyl) group in building intricate molecular frameworks.

| Ugi Reaction Component | Example | Role in Product Structure |

| Amine | Aminoacetaldehyde dimethyl acetal | Forms the N-(2,2-dimethoxyethyl) group on the backbone |

| Carbonyl | Paraformaldehyde | Provides a methylene (B1212753) bridge |

| Carboxylic Acid | Cyclohexanecarboxylic acid | Forms the N-acyl group |

| Isocyanide | Phenethyl isocyanide | Forms the C-terminal amide |

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. It is mechanistically related to the Ugi reaction but notably does not involve an amine component.

The core reactants of the Passerini reaction are:

An isocyanide

An aldehyde or ketone

A carboxylic acid

Given this mechanism, this compound, being a secondary amine, is not a direct substrate for the Passerini reaction. The reaction proceeds through the interaction of the carbonyl and carboxylic acid with the isocyanide, without the formation of an imine intermediate that is characteristic of the Ugi reaction. Therefore, the utility of this compound is realized in the Ugi reaction, which can be considered an amine-inclusive extension of the Passerini reaction.

Precursor for Advanced Amino Acid Derivatives and Peptide Mimetics

N-substituted glycine (B1666218) derivatives are fundamental building blocks for peptide mimetics, which are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against proteolytic degradation.

The N-(2,2-dimethoxyethyl) group is particularly valuable as it contains a protected aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal a reactive aldehyde functionality. This aldehyde can then participate in a wide range of subsequent chemical transformations, such as reductive amination, Wittig reactions, or the formation of various heterocyclic systems. This two-step process allows for the introduction of diverse side chains and complex functionalities, transforming the simple glycine backbone into a scaffold for advanced, non-proteinogenic amino acid derivatives.

Furthermore, N-substituted glycine esters are key components in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. While the canonical PNA monomer uses an aminoethyl substituent, the synthetic strategies employed are readily adaptable. Starting with N-substituted glycine esters allows for the systematic construction of the PNA backbone, demonstrating the foundational role of this class of compounds in creating sophisticated peptide mimetics.

Construction of Bioactive Scaffolds and Pharmaceutical Intermediates

The scaffolds generated from this compound and related compounds through MCRs are of significant interest in medicinal chemistry. The products of the Ugi reaction, for example, are dipeptide-like structures that can serve as starting points for the synthesis of libraries of compounds for drug discovery screening.

The ability to introduce four points of diversity in a single step makes the Ugi reaction a powerful tool for exploring chemical space. The N-(2,2-dimethoxyethyl) substituent, with its latent aldehyde, further expands this diversity by enabling post-MCR modifications. These modifications can be used to generate a wide array of heterocyclic scaffolds, which are privileged structures in many classes of pharmaceuticals. For example, the aldehyde can be used to construct rings such as pyridines, pyrimidines, or imidazoles, all of which are common cores in bioactive molecules. Glycine ethyl ester hydrochloride itself is recognized as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, such as antiphlogistic drugs.

| Feature of the Building Block | Application in Bioactive Scaffolds | Example of Potential Product Class |

| N-substituted glycine core | Mimics peptide backbone | Protease inhibitors, enzyme modulators |

| Ethyl ester | Protecting group for carboxylic acid | Allows for controlled peptide couplings or amide formations |

| N-(2,2-dimethoxyethyl) group | Protected aldehyde for post-synthesis modification | Heterocyclic compounds, functionalized side chains |

Contributions to Polymer Science and Polypeptoid Synthesis

Polypeptoids are a class of polymers that are structural mimics of polypeptides. They are based on a poly(N-substituted glycine) backbone. Unlike polypeptides, the side chains in polypeptoids are attached to the backbone nitrogen atom rather than the α-carbon. This structural difference prevents the formation of backbone hydrogen bonds, leading to polymers that are typically more flexible, soluble in a wider range of solvents, and resistant to enzymatic degradation compared to their peptide counterparts. nist.gov

N-substituted glycine monomers are the essential building blocks for synthesizing polypeptoids. The synthesis can be achieved through methods such as the ring-opening polymerization (ROP) of N-substituted glycine N-carboxyanhydrides (NNCAs) or through solid-phase submonomer synthesis. The identity of the N-substituent dictates the properties of the resulting polymer.

Research has shown that polypeptoids bearing 2-methoxyethyl N-substituents exhibit good water solubility. researchgate.net This highlights the utility of the this compound structure in creating hydrophilic or amphiphilic polymers. After polymerization, the acetal groups could potentially be hydrolyzed to yield polyglycines with aldehyde side chains. These reactive polymers could then be used for bioconjugation, surface modification, or the development of responsive hydrogels. The ease with which the side-chain functionality can be tuned by selecting different N-substituted glycine monomers makes polypeptoids a highly versatile platform for creating advanced biomaterials. nist.govmdpi.com

Advanced Spectroscopic and Chromatographic Methodologies in Research on N 2,2 Dimethoxyethyl Glycine Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-(2,2-dimethoxyethyl)glycine ethyl ester, both ¹H and ¹³C NMR would be employed to confirm its synthesis and structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The ethyl ester group would be identified by a characteristic quartet and triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The glycine (B1666218) backbone would exhibit a singlet for the N-CH2-C=O protons. The N-(2,2-dimethoxyethyl) substituent would produce a triplet for the methine proton (-CH(OCH3)2), a doublet for the adjacent methylene protons (-N-CH2-CH), and a singlet for the six equivalent methoxy (B1213986) protons (-OCH3). The integration of these signals would correspond to the number of protons in each environment, confirming the stoichiometry of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. A distinct signal would be expected for the carbonyl carbon of the ester group, typically in the downfield region. The carbons of the ethyl group, the glycine methylene carbon, the carbons of the N-(2,2-dimethoxyethyl) substituent, including the methoxy carbons, would each give rise to a unique signal. The chemical shifts of these signals are indicative of their electronic environment and can be used to confirm the connectivity of the atoms.

Below are the predicted NMR data for this compound, based on the analysis of similar structures.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.50 | t | 1H | -CH(OCH₃)₂ |

| ~4.15 | q | 2H | -O-CH₂-CH₃ |

| ~3.40 | s | 2H | -N-CH₂-C=O |

| ~3.35 | s | 6H | -OCH₃ |

| ~2.80 | d | 2H | -N-CH₂-CH |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172 | C=O (ester) |

| ~103 | -CH(OCH₃)₂ |

| ~61 | -O-CH₂-CH₃ |

| ~54 | -OCH₃ |

| ~52 | -N-CH₂-C=O |

| ~50 | -N-CH₂-CH |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. In the context of this compound, MS would be crucial for confirming the successful synthesis of the target molecule.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion. The fragmentation pattern can be predicted based on the functional groups present. Key fragmentation pathways would include the loss of the ethoxy group from the ester, cleavage of the C-C bond between the glycine backbone and the N-substituent, and the loss of methoxy groups from the acetal (B89532). The observation of the molecular ion peak (M+) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 191 | [M]+ |

| 160 | [M - OCH₃]+ |

| 146 | [M - OCH₂CH₃]+ |

| 118 | [M - COOCH₂CH₃]+ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and amine functional groups, as well as the C-O bonds of the acetal.

A strong absorption band around 1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ethyl ester. The C-O stretching vibrations of the ester and the acetal would likely appear in the region of 1200-1000 cm⁻¹. The N-H stretching vibration would be absent, confirming the tertiary nature of the amine. C-H stretching vibrations from the alkyl groups would be observed around 2950-2850 cm⁻¹.

Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~2950-2850 | C-H stretch (alkyl) |

| ~1740 | C=O stretch (ester) |

Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation and purification of the desired product from the reaction mixture and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and convenient method to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of starting materials and the appearance of the product spot can be visualized. The retention factor (Rf) of the product would be characteristic for that specific solvent system and stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that can be used for both the analysis and purification of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would likely be suitable for this compound. The purity of the sample can be determined by the area of the peak corresponding to the compound in the chromatogram. Preparative HPLC could be employed to isolate the compound in high purity.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Hexane |

Future Research Trajectories and Synthetic Innovations Involving N 2,2 Dimethoxyethyl Glycine Ethyl Ester

Development of Novel Catalytic and Green Chemistry Approaches for its Synthesis and Transformations

The synthesis of N-(2,2-dimethoxyethyl)glycine ethyl ester has not been explicitly described in the literature. However, its structure suggests several plausible synthetic routes that could be optimized using modern catalytic and green chemistry principles. A primary approach would involve the N-alkylation of glycine (B1666218) ethyl ester with a suitable 2,2-dimethoxyethylating agent, such as 2,2-dimethoxyethyl bromide or tosylate.

Future research could focus on developing catalytic methods for this transformation to improve efficiency and sustainability. For instance, the use of phase-transfer catalysts could facilitate the reaction in biphasic systems, minimizing the need for hazardous organic solvents. Metal-based catalysts, such as those involving copper or palladium, could also be explored to achieve high yields under mild conditions.

From a green chemistry perspective, investigations could target the use of more environmentally benign solvents, such as water, ethanol (B145695), or supercritical carbon dioxide. Furthermore, the development of a one-pot synthesis from glycine, ethanol, and a 2,2-dimethoxyethyl precursor would enhance the atom economy and reduce waste generation. The potential for enzymatic catalysis, utilizing engineered enzymes to perform the N-alkylation with high specificity, represents another promising green approach.

Table 1: Potential Catalytic and Green Chemistry Approaches for Synthesis

| Approach | Catalyst/Reagent | Solvent | Potential Advantages |

|---|---|---|---|

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts | Biphasic (e.g., Toluene/Water) | Reduced use of organic solvents, mild conditions. |

| Metal Catalysis | Copper(I) or Palladium(II) complexes | Green solvents (e.g., Ethanol, 2-MeTHF) | High efficiency, low catalyst loading. |

| Enzymatic Catalysis | Transaminases or engineered alkylating enzymes | Aqueous buffer | High selectivity, biodegradable catalyst, mild conditions. |

Exploration of Asymmetric Synthesis and Stereochemical Control in its Reactivity

While this compound itself is achiral, its derivatives, particularly those resulting from reactions at the α-carbon of the glycine unit, can be chiral. Future research could delve into the asymmetric synthesis of such derivatives. This would involve the development of stereoselective reactions where the N-(2,2-dimethoxyethyl) group could act as a coordinating or directing group.

For instance, the deprotonation of the α-carbon to form an enolate, followed by reaction with an electrophile in the presence of a chiral catalyst, could lead to the enantioselective formation of α-substituted derivatives. The dimethoxyethyl group might play a crucial role in coordinating with the metal center of the chiral catalyst, thereby influencing the stereochemical outcome.

Another area of exploration would be the diastereoselective reactions of chiral derivatives of this compound. For example, if a chiral center is introduced elsewhere in the molecule, the existing stereocenter could direct the stereochemistry of subsequent reactions. Understanding and controlling these stereochemical aspects would be vital for the potential application of its derivatives in areas such as medicinal chemistry, where specific stereoisomers are often required for biological activity.

Expansion into New Reaction Manifolds and Undiscovered Molecular Architectures

The this compound scaffold possesses several reactive sites that could be exploited to build novel molecular architectures. The acetal (B89532) group is a protected aldehyde, which can be deprotected under acidic conditions to reveal a highly reactive formyl group. This functionality opens up a vast array of potential transformations.

Future research could explore the intramolecular cyclization of derivatives of this compound. For example, after deprotection of the acetal, the resulting aldehyde could react with the nitrogen atom or a suitable functional group on a side chain to form various heterocyclic structures, such as piperidinones or other nitrogen-containing rings.

Furthermore, the glycine backbone can be incorporated into peptide synthesis, leading to the creation of peptidomimetics with unique structural features. The N-(2,2-dimethoxyethyl) group could impart specific conformational constraints or serve as a handle for further functionalization after peptide assembly and subsequent deprotection of the acetal. This could lead to the discovery of new molecular architectures with potential applications in drug discovery and materials science.

Table 2: Potential Reactions and Resulting Molecular Architectures

| Reactive Site | Reaction Type | Potential Molecular Architecture |

|---|---|---|

| Acetal Group | Deprotection followed by intramolecular cyclization | Heterocycles (e.g., Piperidinones, Lactams) |

| Glycine Backbone | Peptide coupling | Peptidomimetics with protected aldehyde functionality |

| α-Carbon | Enolate alkylation/acylation | α-Substituted amino acid derivatives |

Interdisciplinary Research with Materials Science and Chemical Biology Utilizing its Structural Motifs

The unique structural motifs of this compound and its derivatives could be of interest in interdisciplinary research fields. In materials science, the ability of the deprotected aldehyde to undergo cross-linking reactions could be utilized in the development of novel polymers and hydrogels. The glycine backbone could be incorporated into polymer chains, and upon deprotection, the pendant aldehyde groups could react to form stable cross-links, leading to materials with tunable properties.

In chemical biology, this compound could serve as a versatile building block for the synthesis of chemical probes and bioconjugates. The protected aldehyde offers a latent reactive handle that is stable under many synthetic conditions but can be unmasked when needed for specific ligation reactions. For instance, it could be incorporated into a peptide or small molecule and then deprotected to react with specific biomolecules through oxime or hydrazone bond formation, a common strategy in bioconjugation. This could enable the development of new tools for studying biological processes or for targeted drug delivery.

Further research at the intersection of chemistry and biology could explore the metabolic fate and biological activity of this compound and its derivatives, although such studies are currently non-existent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,2-dimethoxyethyl)glycine ethyl ester with high purity?

- Methodology : Use nucleophilic substitution between glycine ethyl ester and 2,2-dimethoxyethyl bromide under basic conditions (e.g., Na₂CO₃ in DMSO). Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 1:1). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient 30–50%) followed by recrystallization from ethanol/water (1:3) to achieve >95% purity. Confirm product identity using NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Storage : Keep in amber glass containers at 2–8°C, separated from oxidizers.

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy protons (δ 3.2–3.4 ppm) and ester carbonyl (δ 170–175 ppm).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 220.1184 (C₈H₁₇NO₅).

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?

- Methodology : The dimethoxyethyl group acts as a conformation-directing moiety. In cyclization reactions (e.g., with carbonyldiimidazole), the Z-conformation of the C=C bond (torsion angle ~4°) aligns reactive sites for intramolecular nucleophilic attack. Computational modeling (DFT at B3LYP/6-31G**) predicts a 15–20 kcal/mol activation barrier. Monitor intermediates via LC-MS and optimize reaction conditions (e.g., DMF at 60°C for 6 hours) to achieve >80% cyclized product .

Q. How does the Z-conformation influence molecular packing and stability in crystalline states?

- Methodology : X-ray diffraction (MoKα radiation, λ = 0.71069 Å) reveals parallel molecular alignment stabilized by intramolecular H-bonds (N-H···O=C, 2.8–3.1 Å). Use Mercury 4.3.1 software to analyze torsion angles (N18-C2-C3-C4 = 4°) and thermal ellipsoids (<5% variation). Stability tests (TGA/DSC) show decomposition onset at 180°C, correlating with disrupted H-bond networks .

Q. What computational approaches predict the compound’s stability under varying pH conditions?

- Methodology :

- Molecular dynamics simulations (AMBER) : Simulate hydrolysis rates at pH 2–12. The dimethoxyethyl group reduces ester hydrolysis at pH < 5 (half-life >48 hours).

- pKa prediction (MarvinSketch) : Estimate ester carbonyl pKa ~0.5, indicating susceptibility to nucleophilic attack above pH 7.

- Experimental validation : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 220 nm) .

Q. How can regioselective functionalization of the glycine backbone be achieved?

- Methodology :

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation.

- Catalysis : Employ Pd(OAc)₂/1,10-phenanthroline for cross-coupling at the α-carbon.

- Kinetic analysis : Track regioselectivity via ¹H NMR integration of diastereotopic protons (δ 4.1–4.3 ppm). Optimize solvent polarity (e.g., THF vs. DMF) to favor >9:1 regioselectivity .

Data Contradictions & Resolution

Q. How to resolve discrepancies in reported melting points for derivatives?

- Methodology :

- Source analysis : Cross-reference purity data (e.g., TLC vs. HPLC). Derivatives with residual solvents (e.g., DMF) may depress melting points by 10–15°C.

- Recalibration : Use differential scanning calorimetry (DSC) at 5°C/min under N₂.

- Case study : A 143°C mp in TCI data vs. 138°C in independent studies was traced to polymorphic forms (orthorhombic vs. monoclinic). Confirm via PXRD .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.